3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
Overview
Description
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 5-fluoro-2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with a suitable piperidine derivative. One common method is the nucleophilic substitution reaction where the hydroxyl group of 5-fluoro-2-nitrophenol is replaced by a piperidine moiety. This reaction can be catalyzed by bases such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[(5-Amino-2-nitrophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Fluoro-2-nitrophenoxy)methyl]pyridine
- 3-[(5-Fluoro-2-nitrophenoxy)methyl]morpholine
- 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperazine
Uniqueness
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties compared to other similar compounds. The combination of the fluorinated aromatic ring and the piperidine moiety enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-3-4-11(15(16)17)12(6-10)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLQYQOKVNCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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